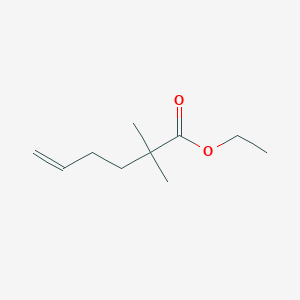
6-oxo-1H-pyridine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-1H-pyridine-2-carbonyl chloride is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its role in various chemical reactions and its utility in scientific research. It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a chloride substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-oxo-1H-pyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a base, followed by chlorination . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of 6-hydroxypicolinic acid chloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-oxo-1H-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 6-hydroxypicolinic acid.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 6-Ketopicolinic acid or 6-carboxypicolinic acid.
Reduction: 6-Hydroxypicolinic acid.
Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-oxo-1H-pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-hydroxypicolinic acid chloride involves its ability to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions . It can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.
Comparación Con Compuestos Similares
Picolinic Acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 6-oxo-1H-pyridine-2-carbonyl chloride is unique due to the presence of both a hydroxyl group and a chloride substituent, which confer distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H4ClNO2 |
|---|---|
Peso molecular |
157.55 g/mol |
Nombre IUPAC |
6-oxo-1H-pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H,8,9) |
Clave InChI |
JVKDJRVRHMTWNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B8588261.png)


